1,3,5-Tris(4'-fluorobiphenyl-4-yl)benzene
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Overview
Description
1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene is an organic compound with the molecular formula C42H27F3. It is a white to almost white powder or crystalline solid with a melting point of approximately 230°C . This compound is primarily used in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials .
Mechanism of Action
Target of Action
1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene is primarily used in the field of materials science, particularly in the development of Organic Light-Emitting Diode (OLED) materials . It serves as a hole transport material , facilitating the movement of positive charges within the OLED structure.
Mode of Action
The compound’s mode of action is based on its molecular structure. The presence of fluorine atoms in the biphenyl groups enhances the electron-withdrawing ability, which can improve the hole transport properties . The compound’s aromatic skeleton, with slight distortion between phenyl groups, reduces aggregation-induced quenching .
Biochemical Pathways
Instead, it plays a crucial role in the electronic pathways of OLEDs, contributing to their light-emitting properties .
Result of Action
The use of 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene in OLEDs can result in improved device performance. Its role as a hole transport material can enhance the efficiency and brightness of the OLED .
Action Environment
The action of 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene can be influenced by various environmental factors. For instance, its stability and efficacy in OLEDs can be affected by temperature, humidity, and the presence of oxygen . Proper storage conditions, such as a temperature of 2-8°C, can help maintain its stability .
Biochemical Analysis
Biochemical Properties
1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene plays a crucial role in biochemical reactions, particularly in the context of organic light-emitting diodes (OLED) and hole transport materials (HTM). It interacts with various enzymes, proteins, and other biomolecules, facilitating electron transport and enhancing the efficiency of biochemical processes . The compound’s interactions are primarily non-covalent, involving π-π stacking and van der Waals forces, which stabilize the molecular structure and promote efficient energy transfer.
Cellular Effects
1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to altered gene expression profiles and metabolic fluxes . The compound’s impact on cellular function is mediated through its ability to interact with membrane-bound receptors and intracellular signaling proteins, thereby influencing downstream cellular responses.
Molecular Mechanism
At the molecular level, 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery and altering gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in cellular metabolism and gene expression persisting even after the compound has degraded.
Dosage Effects in Animal Models
The effects of 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote beneficial biochemical reactions . At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.
Metabolic Pathways
1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This can have downstream effects on cellular energy balance and overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for different cellular components.
Subcellular Localization
1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene exhibits specific subcellular localization patterns, which are critical for its activity and function . The compound is often directed to particular organelles or cellular compartments through targeting signals and post-translational modifications. This localization is essential for the compound’s ability to interact with specific biomolecules and exert its biochemical effects.
Preparation Methods
The synthesis of 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene typically involves the reaction of 1,3,5-tribromobenzene with 4-fluorobiphenyl in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures. The product is then purified through recrystallization or column chromatography to achieve a high level of purity .
Chemical Reactions Analysis
1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of fluorine atoms on the biphenyl rings. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form larger, more complex structures.
Scientific Research Applications
1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene has several scientific research applications, including:
Organic Light-Emitting Diodes (OLEDs): The compound is used as a hole transport material in OLEDs, which are used in display technologies for televisions, smartphones, and other electronic devices.
Electronic Materials: The compound is used in the development of various electronic materials due to its excellent thermal and chemical stability.
Materials Science:
Comparison with Similar Compounds
1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene can be compared with other similar compounds, such as:
1,3,5-Tris(4-bromophenyl)benzene: This compound is used in the formation of covalent aromatic frameworks and has applications in the development of adsorption membranes for treating organic pollutants.
1,3,5-Tris(4-formylphenyl)benzene: This compound is used in the synthesis of two-dimensional semiconducting covalent organic frameworks for applications in gas adsorption and separation technologies.
The uniqueness of 1,3,5-Tris(4’-fluorobiphenyl-4-yl)benzene lies in its specific application in OLEDs and its ability to facilitate efficient charge transport, making it a valuable material in the field of electronic materials .
Properties
IUPAC Name |
1,3,5-tris[4-(4-fluorophenyl)phenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H27F3/c43-40-19-13-31(14-20-40)28-1-7-34(8-2-28)37-25-38(35-9-3-29(4-10-35)32-15-21-41(44)22-16-32)27-39(26-37)36-11-5-30(6-12-36)33-17-23-42(45)24-18-33/h1-27H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIGKTQTBLIAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)F)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)F)C6=CC=C(C=C6)C7=CC=C(C=C7)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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